5-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,3-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodioxole, dimethylphenyl, and pyrazolopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,3-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazolopyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,3-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,3-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,3-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole structure but differs in other functional groups.
2-(1,3-Benzodioxol-5-yl)ethanamine: Contains the benzodioxole moiety but has different substituents.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A synthetic cathinone with structural similarities.
Uniqueness
5-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,3-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of benzodioxole, dimethylphenyl, and pyrazolopyrimidine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21F3N4O3 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2,3-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H21F3N4O3/c1-12-4-3-5-15(13(12)2)28-22(31)17-10-21-27-16(9-20(23(24,25)26)30(21)29-17)14-6-7-18-19(8-14)33-11-32-18/h3-8,10,16,20,27H,9,11H2,1-2H3,(H,28,31) |
InChI Key |
DTBWFPGQGOYLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F)C |
Origin of Product |
United States |
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